molecular formula C17H14FN3O3S2 B15109954 N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Cat. No.: B15109954
M. Wt: 391.4 g/mol
InChI Key: CQBIIHMHWMVTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a sulfonamide-containing 1,3,4-thiadiazole derivative. Its structure features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfonyl group linked to a 4-fluorobenzyl moiety and at the 5-position with a 3-methylbenzamide group.

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C17H14FN3O3S2/c1-11-3-2-4-13(9-11)15(22)19-16-20-21-17(25-16)26(23,24)10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

CQBIIHMHWMVTEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and suitable nucleophiles.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with sulfonyl chloride derivatives.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and thiadiazole groups.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and thiadiazole groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Antioxidant Activity : Analog 9b demonstrated moderate ABTS•+ radical scavenging activity (IC₅₀ ~ 25 µM), comparable to trolox (IC₅₀ ~ 15 µM). The 4-Cl substituent likely enhances electron-deficient character, improving radical stabilization .
  • Enzyme Inhibition : Compound 3a (IC₅₀ = 1.2 µM against COX-2) highlights the role of sulfonamide-thiadiazole hybrids in targeting inflammatory pathways. The 4-fluorobenzyl group in the target compound may enhance selectivity for similar enzymes .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Sulfonamide derivatives exhibit characteristic C=S (1240–1260 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, with NH vibrations (3150–3400 cm⁻¹) confirming tautomeric forms .
  • ¹H-NMR : Aromatic protons in 4-fluorobenzyl derivatives (e.g., target compound) are expected at δ 7.3–7.6, with deshielding due to the electronegative fluorine atom .

Stability and Degradation

Degradation products of related sulfonamides include 5-amino-1,3,4-thiadiazole-2-thiol and N-(1,3,4-thiadiazol-2-yl)acetamide, identified via HPLC and controlled in drug substance specifications . The 4-fluorobenzyl group in the target compound may reduce hydrolysis susceptibility compared to chlorinated analogs .

Biological Activity

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a thiadiazole ring, a sulfonyl group with a fluorobenzyl substituent, and a methylbenzamide moiety. Its molecular formula is C16H14FN3O3SC_{16}H_{14}FN_3O_3S with a molecular weight of approximately 393.4 g/mol. The structural components contribute to its reactivity and biological properties.

Property Details
Molecular FormulaC₁₆H₁₄FN₃O₃S
Molecular Weight393.4 g/mol
Key Functional GroupsThiadiazole, Sulfonyl, Benzamide

Biological Activities

This compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thiadiazole rings often display antimicrobial properties. Research has shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. It appears to inhibit cell proliferation in cancer cell lines by targeting specific enzymes involved in cell growth pathways. For example, compounds similar to this one have shown effectiveness against breast and colon cancer cells .
  • Anti-inflammatory Effects : Evidence suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to disease progression. For instance, it could affect the activity of enzymes like DHFR (Dihydrofolate Reductase), which is crucial in cancer metabolism .
  • Cell Cycle Regulation : Studies suggest that this compound may interfere with the cell cycle by modulating cyclins and cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiadiazole derivatives can influence the production of ROS within cells, contributing to their anticancer activity through oxidative stress mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A series of related thiadiazole compounds were screened against Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity. The presence of the sulfonyl group appears to enhance this effect significantly .
  • Anticancer Efficacy : In vitro studies demonstrated that similar thiadiazole derivatives inhibited the proliferation of various cancer cell lines. For instance, one study reported a 70% reduction in cell viability at specific concentrations after 48 hours of treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.